1-(4-Oxocyclohexyl)pyrrolidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

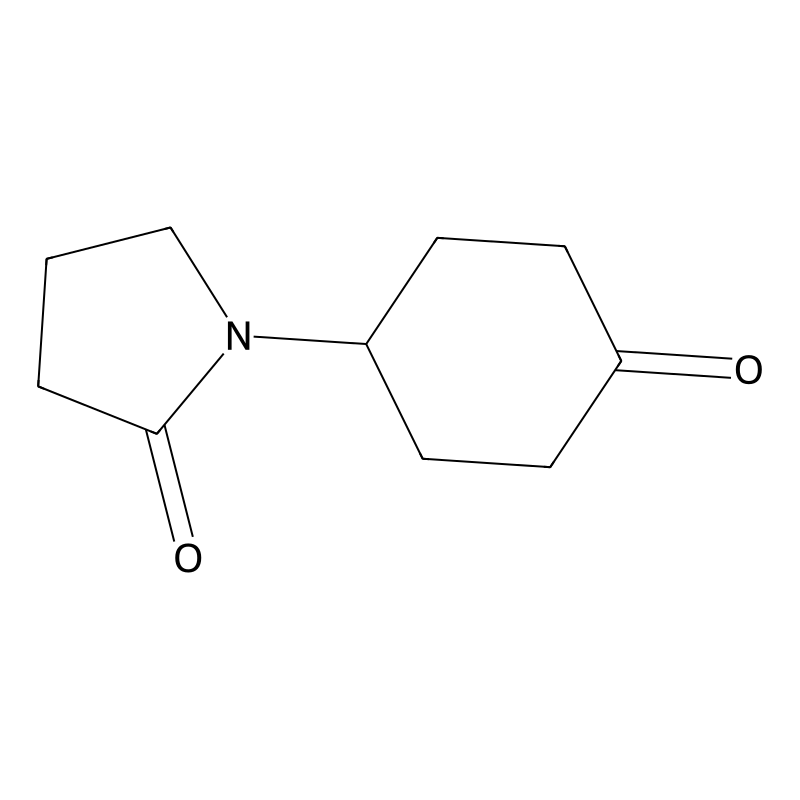

1-(4-Oxocyclohexyl)pyrrolidin-2-one, also known by its CAS number 1352933-85-7, is a chemical compound with the molecular formula C₁₀H₁₅NO. It has a molecular weight of approximately 181.235 g/mol. The structure of this compound features a pyrrolidinone ring substituted with a cyclohexyl ketone at the 1-position, which contributes to its unique chemical properties and potential biological activities. This compound is categorized under the racetam family, which includes various nootropic agents known for their cognitive-enhancing effects .

- Nucleophilic Substitution: Due to the nucleophilic nature of the pyrrolidine ring, it can react with electrophiles such as alkyl halides and acyl halides, facilitating the formation of various substituted products .

- Condensation Reactions: This compound can participate in condensation reactions leading to the formation of more complex structures, particularly when combined with aldehydes or ketones.

- Hydrogenation: The ketone functionality may be susceptible to reduction under appropriate conditions, yielding alcohol derivatives.

Research indicates that 1-(4-Oxocyclohexyl)pyrrolidin-2-one exhibits nootropic properties, enhancing cognitive functions such as memory and learning. Its mechanism of action is thought to involve modulation of neurotransmitter systems, particularly acetylcholine pathways. Additionally, it may have neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases.

The synthesis of 1-(4-Oxocyclohexyl)pyrrolidin-2-one can be achieved through various methods:

- Cyclization Reactions: Starting from appropriate precursors such as cyclohexanones and pyrrolidine, cyclization can be induced through heating or catalytic methods.

- Condensation Reactions: The reaction between pyrrolidinone and cyclohexanone derivatives under acidic or basic conditions can yield the desired product.

- Optimized Reaction Conditions: Recent studies highlight the importance of optimizing reaction parameters such as temperature and reactant ratios to maximize yield and minimize by-products .

1-(4-Oxocyclohexyl)pyrrolidin-2-one has several applications:

- Nootropic Agent: It is primarily studied for its potential use as a cognitive enhancer in treating conditions like Alzheimer's disease and other forms of dementia.

- Pharmaceutical Intermediates: Its unique structure makes it a valuable intermediate in synthesizing other biologically active compounds.

- Research Tool: Used in laboratory settings to investigate mechanisms of action related to memory and learning processes.

Interaction studies involving 1-(4-Oxocyclohexyl)pyrrolidin-2-one have focused on its effects on neurotransmitter systems. Preliminary findings suggest that it may enhance acetylcholine release and receptor activity, contributing to its cognitive-enhancing properties. Further pharmacokinetic studies are necessary to understand its absorption, distribution, metabolism, and excretion profiles.

1-(4-Oxocyclohexyl)pyrrolidin-2-one shares structural similarities with several other compounds within the pyrrolidine class. Here are some notable comparisons:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| N-(4-Hydroxycyclohexyl)acetamide | 23363-88-4 | 0.74 |

| N-(3,5-Dimethyladamantan-1-yl)acetamide | 19982-07-1 | 0.76 |

| 4-(Dimethylamino)cyclohexanone | 40594-34-1 | 0.77 |

| N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide | 39711-79-0 | 0.74 |

| 1-Azaspiro[4.5]decane-2,8-dione | 749861-03-8 | 0.85 |

Uniqueness

The uniqueness of 1-(4-Oxocyclohexyl)pyrrolidin-2-one lies in its specific combination of a cyclohexyl ketone moiety with a pyrrolidinone structure, which potentially enhances its bioactivity compared to other similar compounds that may lack this specific functional group arrangement. This structural feature may contribute to its distinct pharmacological profile and efficacy as a nootropic agent.

The solubility profile of 1-(4-Oxocyclohexyl)pyrrolidin-2-one in organic solvents can be inferred from the established behavior of structurally related pyrrolidin-2-one derivatives. Pyrrolidin-2-one compounds generally exhibit excellent miscibility with polar aprotic solvents due to their dipolar nature and hydrogen bonding capabilities [2]. The parent compound pyrrolidin-2-one demonstrates extensive solubility in polar organic solvents including dimethylformamide, dimethyl sulfoxide, and acetonitrile [3].

Related compounds such as N-Cyclohexyl-2-pyrrolidone show complete solubility in water and miscibility with most organic solvents including alcohols, ethers, ketones, aromatic hydrocarbons, and chlorinated hydrocarbons [4]. This broad solubility profile stems from the compound's ability to participate in both hydrogen bonding and dipolar interactions. The presence of the cyclohexyl substituent in N-Cyclohexyl-2-pyrrolidone contributes to enhanced solubility in non-polar organic media while maintaining compatibility with polar systems [5].

For 1-(4-Oxocyclohexyl)pyrrolidin-2-one, the additional carbonyl functionality at the 4-position of the cyclohexyl ring is expected to increase polarity and enhance solubility in polar aprotic solvents. The ketone group can act as both a hydrogen bond acceptor and contribute to dipolar interactions, potentially improving miscibility with solvents such as tetrahydrofuran, ethyl acetate, and chlorinated solvents [6]. The compound's solubility in alcoholic solvents is anticipated to be favorable due to the hydroxyl group's ability to form hydrogen bonds with the lactam carbonyl and the cyclohexanone moiety.

Experimental determination of solubility parameters for 1-(4-Oxocyclohexyl)pyrrolidin-2-one would require systematic evaluation using gravimetric methods across a range of organic solvents with varying polarities and hydrogen bonding capabilities [7]. The expected solubility trend follows the general pattern observed for polar aprotic compounds, with highest solubility in polar aprotic solvents, moderate solubility in polar protic solvents, and limited solubility in non-polar hydrocarbon solvents [8].

Thermal Stability and Decomposition Patterns

The thermal stability of 1-(4-Oxocyclohexyl)pyrrolidin-2-one can be assessed through comparison with related pyrrolidin-2-one derivatives and understanding of general lactam thermal behavior. Pyrrolidin-2-one compounds typically exhibit good thermal stability under inert atmospheric conditions, with decomposition occurring through complex multi-stage mechanisms at elevated temperatures [9].

Thermogravimetric analysis studies of pyrrolidin-2-one derivatives reveal that thermal decomposition generally proceeds through multiple stages, with onset temperatures varying depending on substituent effects and atmospheric conditions [10]. The thermal stability of related compounds such as N-Cyclohexyl-2-pyrrolidone demonstrates resistance to decomposition up to approximately 200°C under inert conditions, with more extensive degradation occurring at higher temperatures [11].

For 1-(4-Oxocyclohexyl)pyrrolidin-2-one, the presence of the cyclohexanone moiety introduces additional thermal considerations. Cyclohexanone itself exhibits thermal stability up to approximately 155°C under normal atmospheric conditions, with decomposition pathways involving ring opening and formation of various carbonyl-containing fragments [12]. The combination of the pyrrolidin-2-one ring with the cyclohexanone substituent is expected to result in a complex thermal degradation profile.

Thermal decomposition mechanisms for pyrrolidin-2-one derivatives typically involve initial ring opening of the lactam structure, followed by formation of various nitrogen-containing fragments including hydrogen cyanide, acetonitrile, and other nitriles [13]. The cyclohexanone portion of 1-(4-Oxocyclohexyl)pyrrolidin-2-one would be expected to contribute additional degradation products including carbon monoxide, carbon dioxide, and various hydrocarbon fragments.

The thermal stability assessment of 1-(4-Oxocyclohexyl)pyrrolidin-2-one would require systematic thermogravimetric analysis under both inert and oxidative conditions, with particular attention to onset temperatures, maximum decomposition rates, and identification of evolved gaseous products through coupled analytical techniques such as thermogravimetric analysis-Fourier transform infrared spectroscopy [14].

Partition Coefficient (LogP) Determination

The partition coefficient represents a fundamental physicochemical parameter for understanding the distribution behavior of 1-(4-Oxocyclohexyl)pyrrolidin-2-one between immiscible phases. The octanol-water partition coefficient (LogP) serves as a standard measure of lipophilicity and provides insights into membrane permeability and bioavailability characteristics [15].

Standard methodologies for partition coefficient determination include the shake-flask method and high-performance liquid chromatography approaches. The shake-flask method, as described in OECD Test Guideline 107, provides direct measurement of partition coefficients for compounds with LogP values in the range of -2 to 4 [16]. This method involves equilibrating the compound between n-octanol and aqueous phases under controlled temperature conditions (20-25°C), followed by analytical determination of concentrations in both phases [17].

For 1-(4-Oxocyclohexyl)pyrrolidin-2-one, the predicted LogP value can be estimated based on structural analogy with related compounds. N-Cyclohexyl-2-pyrrolidone exhibits a LogP value of 2.16, indicating moderate lipophilicity [5]. The additional carbonyl functionality in 1-(4-Oxocyclohexyl)pyrrolidin-2-one would be expected to increase polarity and potentially reduce the LogP value compared to the parent cyclohexyl derivative.

The partition coefficient determination for 1-(4-Oxocyclohexyl)pyrrolidin-2-one would require careful consideration of compound stability during the equilibration process. The shake-flask method involves mechanical agitation for sufficient time to achieve equilibrium between phases, typically requiring several hours of contact time [18]. Alternative approaches such as reversed-phase liquid chromatography could provide rapid estimation of partition coefficients through retention time correlation with known standards [19].

Experimental partition coefficient values for 1-(4-Oxocyclohexyl)pyrrolidin-2-one would need to be determined at standardized conditions with appropriate analytical methods such as liquid chromatography or spectrophotometric analysis to quantify compound concentrations in both octanol and aqueous phases [20]. The measurement should include duplicate determinations under three different test conditions to ensure accuracy and precision as specified in standard protocols [21].

Vapor Pressure and Volatility Analysis

The vapor pressure characteristics of 1-(4-Oxocyclohexyl)pyrrolidin-2-one determine its volatility behavior and potential for atmospheric release. Vapor pressure measurements provide essential information for understanding evaporation rates, environmental fate, and handling requirements for the compound [22].

Vapor pressure determination methods for organic compounds include direct measurement techniques such as isoteniscope methods and indirect approaches through boiling point correlations. The Antoine equation provides a widely accepted relationship for correlating vapor pressure with temperature: log P = A - B/(C + T), where P is vapor pressure, T is temperature, and A, B, and C are substance-specific constants [22].

Related compounds in the pyrrolidin-2-one family exhibit relatively low vapor pressures at ambient temperatures. N-Cyclohexyl-2-pyrrolidone demonstrates a vapor pressure of 0.05 mmHg at 25°C, indicating low volatility and minimal tendency for atmospheric evaporation [23]. This low vapor pressure characteristic is typical of high-boiling polar organic compounds with significant intermolecular interactions.

For 1-(4-Oxocyclohexyl)pyrrolidin-2-one, the vapor pressure is expected to be similarly low due to the presence of multiple polar functional groups that enhance intermolecular attractions. The compound's molecular weight of 181.23 g/mol and expected high boiling point contribute to reduced vapor pressure compared to lower molecular weight analogs [24].

Experimental vapor pressure determination for 1-(4-Oxocyclohexyl)pyrrolidin-2-one would require specialized equipment capable of measuring low vapor pressures accurately. The transpiration method and effusion techniques represent suitable approaches for compounds with vapor pressures below 1 mmHg [25]. Alternatively, vapor pressure can be estimated through boiling point determination under reduced pressure conditions, followed by extrapolation using appropriate vapor pressure equations [26].